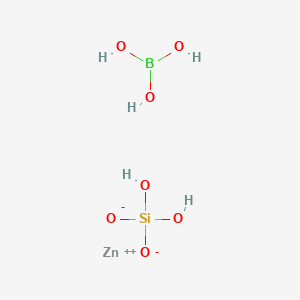

zinc;boric acid;dihydroxy(dioxido)silane

Description

Contextualization of Borate-Silicate Glass and Glass-Ceramic Systems in Scientific Inquiry

Borate (B1201080) and silicate-based glasses are foundational materials in scientific and industrial fields. The introduction of boron into glass formulations was a significant innovation, leading to the development of borosilicate glasses with superior heat and chemical resistance compared to traditional soda-lime glass. borax.com These properties have made them indispensable for laboratory apparatus and other demanding applications. borax.com

Modern research continues to explore the potential of borate-silicate systems, particularly in the form of glass-ceramics. These materials are produced by subjecting the initial glass to controlled heat treatment, which induces partial crystallization. nih.govresearchgate.net This process can enhance properties like mechanical strength and thermal expansion, making them suitable for applications such as solid oxide fuel cell (SOFC) sealants and materials for the pharmaceutical industry. nih.govwhiterose.ac.ukscientific.net The ability to form a hydroxyapatite (B223615) layer also makes certain borosilicate compositions bioactive and useful for tissue engineering. core.ac.uk The investigation of these systems is driven by the desire to create materials with precisely controlled properties for specialized technological needs, from photonics to nuclear waste immobilization. science.govaps.org

Historical Trajectories and Evolution of Zinc Borosilicate Research

The study of zinc-containing borosilicate glasses has a history rooted in the broader exploration of multi-component glass systems. Early 20th-century research identified zinc borate glasses as having desirable properties, including low thermal expansion, high hardness, and large elastic moduli. nist.gov A notable early investigation by Hamilton, Waxler, and Nivert in 1959 systematically surveyed the glass-forming region of the ZnO-B₂O₃-SiO₂ system, characterizing the physical properties of various compositions. nist.govsemanticscholar.org This work established a foundational understanding of the compositional limits for stable glass formation, noting that clear glasses could be formed with ZnO content ranging from 50 to 62.5 mole percent. nist.gov

Since these early studies, research has evolved to focus on the nuanced structural roles of the constituent oxides and the development of glass-ceramics with specific crystalline phases. researchgate.netresearchgate.net Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, have provided deeper insights into the atomic arrangement within the glass network. whiterose.ac.ukrsc.org Contemporary research often focuses on precipitating optically active crystalline phases like willemite (Zn₂SiO₄) or zincite (ZnO) within the glass matrix, creating materials for applications in optical devices and detectors. researchgate.net The field has progressed from macroscopic property measurement to the deliberate engineering of nanoscale structures within the glass to achieve enhanced functionality.

Chemical Compositional Variations and Nomenclature in Research

The zinc borosilicate system is not a single compound but rather a family of materials with a wide range of possible compositions. In scientific literature, these compositions are typically expressed in terms of the mole percent (mol%) or weight percent (wt%) of the constituent oxides: ZnO, B₂O₃, and SiO₂. nist.govgoogle.com For example, a composition might be described as 55ZnO–20B₂O₃–25SiO₂ (in mol%). researchgate.net The flexibility in composition allows researchers to fine-tune the material's properties. The chemical name "zinc;boric acid;dihydroxy(dioxido)silane" is a formal nomenclature that represents the fundamental chemical entities but does not capture the polymeric, amorphous network structure of the resulting glass.

Table 1: Example Compositions of Zinc Borosilicate Glasses from Research

| Study Reference | ZnO (mol%) | B₂O₃ (mol%) | SiO₂ (mol%) | Key Finding |

| Hamilton et al. (1959) nist.gov | 50 - 62.5 | 20 - 43.5 | 0 - 20 | Surveyed the glass-forming region and basic properties. |

| Kaçalin et al. researchgate.net | 64 - 65 | 15 - 16 | 20 | Investigated the influence of the ZnO/B₂O₃ ratio on the crystallization of willemite. |

| Pat. US20040075086A1 google.com | 2 - 8 (wt%) | 1 - 5 (wt%) | 58 - 67 (wt%) | Developed compositions suitable for hard disk substrates. |

| Fares et al. sciepub.com | 0 - 20 | 10 | 40 | Studied gamma-ray shielding properties with Bi₂O₃ additions. |

Stoichiometric compounds have elemental compositions that can be represented by ratios of small integers. In contrast, non-stoichiometric compounds exhibit variable compositions, often due to defects within the crystal lattice. wikipedia.orgfiveable.me Glasses, by their amorphous nature, are inherently non-stoichiometric. The composition of a zinc borosilicate glass is not fixed to a single empirical formula like a crystalline compound. Instead, it can be varied continuously within the glass-forming region. nist.govrsc.org

This non-stoichiometry is fundamental to the material's design. Researchers can manipulate the ratios of ZnO, B₂O₃, and SiO₂ to control the glass network's connectivity and properties. For instance, increasing the ZnO content relative to B₂O₃ can facilitate the formation of specific crystalline phases during heat treatment. researchgate.net The concept of a fixed stoichiometry is more relevant to the crystalline phases that may precipitate within the glass matrix, such as zinc metaborate (B1245444) (ZnO·B₂O₃) or willemite (2ZnO·SiO₂), but the parent glass itself is a homogeneous, non-stoichiometric solid solution. rsc.orgresearchgate.net

The structure and properties of zinc borosilicate glass are determined by the roles its constituent oxides play in forming the amorphous network.

Silicon Dioxide (SiO₂) and Boron Trioxide (B₂O₃): These are considered network formers . researchgate.netresearchgate.net SiO₂ forms a strong, three-dimensional network of corner-sharing [SiO₄] tetrahedra. mit.edu B₂O₃ typically forms a network of planar [BO₃] triangles, but with the addition of modifier oxides, it can also form [BO₄] tetrahedra, which increases the network's connectivity. scirp.orgdergipark.org.tr

Zinc Oxide (ZnO): The role of ZnO is more complex. It is most often classified as a network modifier . researchgate.netresearchgate.net In this role, it disrupts the continuous borosilicate network by breaking Si-O-Si or B-O-B bonds, creating non-bridging oxygens (NBOs). researchgate.netresearchgate.netlibretexts.org This disruption generally lowers the glass transition temperature and viscosity, and can promote crystallization. researchgate.net However, under certain compositional conditions, zinc ions (Zn²⁺) can also participate in the network in tetrahedral [ZnO₄] coordination, acting as a network former or an intermediate . researchgate.net This dual role allows ZnO to significantly influence the final properties of the glass, including its mechanical strength and chemical durability. researchgate.net

Table 2: Roles of Constituent Oxides in the Glass Network

| Oxide | Chemical Formula | Primary Role | Structural Unit(s) | Effect on Network |

| Silicon Dioxide | SiO₂ | Network Former researchgate.netresearchgate.net | [SiO₄] Tetrahedra | Forms the primary backbone of the glass network. mit.edu |

| Boron Trioxide | B₂O₃ | Network Former researchgate.netresearchgate.net | [BO₃] Triangles, [BO₄] Tetrahedra | Forms its own network; can convert from 3- to 4-coordination, strengthening the network. scirp.org |

| Zinc Oxide | ZnO | Network Modifier / Intermediate researchgate.netresearchgate.net | Zn²⁺ ions / [ZnO₄] Tetrahedra | Breaks network bonds, creating non-bridging oxygens; can also participate in the network. researchgate.netresearchgate.net |

Properties

CAS No. |

37341-47-2 |

|---|---|

Molecular Formula |

BH5O7SiZn |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

zinc;boric acid;dihydroxy(dioxido)silane |

InChI |

InChI=1S/BH3O3.H2O4Si.Zn/c2-1(3)4;1-5(2,3)4;/h2-4H;1-2H;/q;-2;+2 |

InChI Key |

ZFZQOKHLXAVJIF-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.O[Si](O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry

Conventional Melt-Quenching Techniques for Glass Formation

The most common method for synthesizing zinc borosilicate glass is the melt-quenching technique. researchgate.net This process involves melting a homogenous mixture of raw materials at high temperatures to form a liquid, followed by rapid cooling to prevent the atoms from arranging into a crystalline lattice, thus forming an amorphous glass. nih.govyoutube.com

The successful formation of a homogenous, crystal-free glass is highly dependent on the careful control of several processing parameters.

Temperature and Duration : Melting temperatures for zinc borosilicate systems are typically high, often ranging from 1400°C to 1550°C. nih.govnist.gov The duration of the melt is also critical to ensure the complete decomposition of raw materials and the homogenization of the liquid. Studies have reported melting durations of 1.5 to 3 hours. researchgate.netnih.gov For instance, a glass system with the composition 55ZnO–20B2O3–25SiO2 was prepared by melting at 1550 °C for 1.5 hours. researchgate.net Another study melted its batches at 1400°C for 3 hours. youtube.com

Cooling Rates : The rate at which the molten liquid is cooled is paramount to prevent crystallization (devitrification) and achieve a glassy state. rsc.org Rapid quenching is essential. rsc.org This is often accomplished by pouring the melt onto a metal plate (splat quenching) or into a pre-heated mold. youtube.com The required cooling rate can be influenced by the glass composition; compositions with lower stability require faster quenching to avoid the formation of crystalline phases. rsc.org The thermal history, including the cooling rate, significantly impacts the connectivity of borate (B1201080) and silicate (B1173343) entities within the glass network. researchgate.net Fictive temperature, a concept that relates the glass structure to the equilibrium liquid structure at a certain temperature, can be controlled by the cooling rate, with faster quenching leading to higher fictive temperatures. aps.org

Table 1: Examples of Melt-Quenching Processing Parameters

| Composition (mol%) | Melting Temperature (°C) | Melting Duration (hours) | Cooling Method | Reference |

|---|---|---|---|---|

| (64+x)ZnO–(16−x)B2O3–20SiO2 | Not Specified | Not Specified | Conventional melt-quenching | researchgate.net |

| 55ZnO–20B2O3–25SiO2 (+MnO) | 1550 | 1.5 | Not Specified | researchgate.net |

| 73.69SiO2, 13.65B2O3, 5.00ZnO (wt%) | 1550 | 3 | Annealing at 570°C, slow cooling | nih.gov |

| 50-62.5 ZnO, 20-43.5 B2O3, 0-20 SiO2 | < 1400 | Not Specified | Poured, annealed | nist.gov |

The quality and chemical proportions of the starting materials fundamentally dictate the properties of the final glass.

Raw Material Purity : For many applications, especially in optics, high-purity raw materials are required. nist.gov Common precursors include zinc oxide (ZnO), boric acid (H₃BO₃) or boron oxide (B₂O₃), and silicon dioxide (SiO₂). researchgate.netwikipedia.org The use of chemically pure reagents, such as those sourced from established chemical suppliers, is a common practice to ensure predictable and reproducible results. researchgate.net Impurities can introduce unwanted coloration, reduce transparency, and act as nucleation sites for crystallization.

Stoichiometry : The molar ratio of the main components (ZnO, B₂O₃, SiO₂) is a critical factor that defines the glass-forming region and influences virtually all properties of the glass. researchgate.net Zinc oxide can act as both a network modifier, breaking up the glass network and creating non-bridging oxygens, and, under certain conditions, as a network former. researchgate.netdntb.gov.ua The ZnO/B₂O₃ ratio, in particular, has been shown to significantly affect the formation of crystalline phases during subsequent heat treatments. researchgate.net Studies have successfully synthesized glasses with high ZnO content (up to 65 mol%) without compromising the glass-forming ability. researchgate.net The composition determines key characteristics such as the glass transition temperature (Tg), which tends to decrease with increasing ZnO content beyond a certain point. rsc.org

Table 2: Stoichiometric Compositions of Zinc Borosilicate Glasses

| ZnO (mol%) | B₂O₃ (mol%) | SiO₂ (mol%) | Notes | Reference |

|---|---|---|---|---|

| 60 | 30 | 10 | Base glass for La₂O₃ doping study | researchgate.net |

| 65 | 15 | 20 | High zinc content glass | researchgate.net |

| 50 - 62.5 | 20 - 43.5 | 0 - 20 | Surveyed glass-forming region | nist.govsemanticscholar.org |

| 60-x (ZnO) | x (B₂O₃) | 40 (SLS) | Studied effect of boron substitution | researchgate.net |

The introduction of small quantities of other oxides (dopants or additives) can be used to tailor the glass properties or influence its formation. Dopants can alter the glass network, impact thermal stability, and introduce specific functionalities. For example, lanthanum oxide (La₂O₃) has been studied as a dopant, where its addition can lead to the precipitation of different crystalline phases like LaBO₃ alongside zinc borate and zinc silicate phases upon heat treatment. researchgate.net The inclusion of manganese oxide (MnO) has been investigated to understand its effects on the thermal stability of crystalline phase formation. researchgate.net In some borosilicate systems, lanthanum doping strengthens the network structure, while vanadium doping can improve toughness. doi.org The addition of ZnO to a base borosilicate glass facilitates the formation of non-bridging oxygens by breaking bonds, which can lower the glass transition temperature. researchgate.net

Alternative Synthesis Routes for Zinc Borosilicate Materials

While melt-quenching is prevalent, alternative, lower-temperature methods have been developed, offering advantages such as higher homogeneity and the ability to create unique nanostructures.

The sol-gel method is a versatile wet-chemical technique used to produce glasses and ceramics at much lower temperatures than melt-quenching. nih.govresearchgate.net The process begins with the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS) for the silica (B1680970) network, and metal salts like zinc acetate (B1210297) for the zinc component. mdpi.commdpi.com

The general steps involve:

Sol Formation : Precursors are dissolved in a solvent (often an alcohol), and hydrolysis is initiated by the addition of water, often under a catalyst. mdpi.com

Gelation : Through polycondensation reactions, the sol particles link together to form a three-dimensional network that spans the entire volume, resulting in a wet gel. researchgate.net

Aging and Drying : The gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent, yielding a porous xerogel or aerogel.

Densification : The dried gel is heat-treated at moderate temperatures (significantly lower than melting temperatures) to collapse the pores and form a dense glass. researchgate.net

This method allows for excellent mixing of components at the molecular level, leading to high product homogeneity. nih.gov It has been used to synthesize nano-bioglass ceramics where zinc ions are incorporated into a silicate matrix. nih.gov

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically in a sealed vessel called an autoclave. mdpi.com This method is particularly effective for synthesizing crystalline materials but can also be adapted for amorphous phases.

For zinc-containing systems, precursors like zinc acetate are reacted with a mineralizer (e.g., NaOH) in water. mdpi.com The temperature and pH are critical parameters that control the morphology and phase of the final product. mdpi.comrsc.org While extensively used to produce well-defined ZnO nanostructures, its application to the direct synthesis of the ternary zinc borosilicate system is less common. However, it has been used to study the formation of zinc silicates from borosilicate glasses in a hydrothermal environment, demonstrating the reactivity of the system under these conditions. google.com This route offers precise control over particle size and morphology, which is difficult to achieve via melt-quenching. rsc.org

Additive Manufacturing of Borosilicate Glasses

Additive manufacturing (AM), or 3D printing, of borosilicate glasses is an emerging field that enables the fabrication of complex, custom-designed glass components. researchgate.net Several AM techniques have been adapted for glass, overcoming the challenges posed by its high melting temperature and viscosity. ceramics.orgresearchgate.net

One prominent method is a filament-fed process where a glass filament is continuously fed into a localized molten region created by a high-power CO₂ laser. utexas.edu The motion of the workpiece is controlled by CNC stages to build the object layer by layer. A critical challenge in this process is the formation and entrapment of bubbles, which can arise from defects in the feedstock filament or from "reboil" if the molten region becomes too hot. utexas.edu These issues can be mitigated by using high-quality, defect-free filaments and carefully controlling process parameters like laser power and print speed to minimize the temperature of the melt pool. utexas.edu Following fabrication, parts typically undergo a post-deposition annealing step to relieve residual thermal stresses that accumulate during the rapid heating and cooling cycles of the printing process. utexas.edu

Another approach is based on Fused Filament Fabrication (FFF), which is common for printing polymers. For glass, this involves a composite filament that contains a high percentage of glass powder (e.g., 69-71%) mixed with a polymer binder. thevirtualfoundry.com This filament can be used in many standard, open-architecture 3D printers. thevirtualfoundry.com After the object is printed, it undergoes a two-step post-processing treatment: a debinding stage to burn away the polymer binder, followed by a sintering stage in a high-temperature furnace where the glass particles fuse together to form a solid, 100% glass part. thevirtualfoundry.com The final sintered parts are typically opaque and not optically clear. thevirtualfoundry.com

Other AM techniques explored for glass include direct ink writing, where a specialized ink containing glass nanopowder suspended in a photocurable polymer is extruded, and stereolithography, where light is used to selectively harden this liquid ink. ceramics.org Both methods also require a final heating or sintering step to remove the polymer and densify the glass. ceramics.org While these methods are established for general borosilicate and soda-lime glasses, their application to specific zinc borosilicate compositions is a developing area of research. ceramics.orgresearchgate.net

Crystallization Control and Glass-Ceramic Formation

Zinc borosilicate glass can be transformed from an amorphous solid into a glass-ceramic, a material containing fine-grained crystals embedded within a residual glass matrix. researchgate.net This transformation is achieved through controlled heat treatment and results in materials with enhanced properties like strength, heat resistance, and specific optical or electronic behaviors. researchgate.netnih.gov

Controlled Heat Treatment Regimes for Nanocrystallization

The formation of a nanocrystalline structure within the glass is governed by carefully designed heat treatment schedules. The key to this process is heating the precursor glass to a temperature that is between its glass transition temperature (Tg) and the peak crystallization temperature (Tp). nih.govmdpi.com This allows for the controlled nucleation and growth of crystals rather than rapid, uncontrolled crystallization.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to identify these critical temperatures for a given glass composition. nih.govnih.gov For example, a borosilicate glass doped with 5.0% ZnO was found to have a Tg of 526 °C and a crystallization temperature (Tx) of 791 °C. nih.govacs.org Based on these data, a successful crystallization process was implemented by heating the glass to 800 °C and holding it for 5 hours. nih.govacs.org

The precise temperature and duration of the heat treatment can be tailored to control the size and volume fraction of the resulting crystals. In a study of glasses in the (64+x)ZnO–(16−x)B2O3–20SiO2 system, heat treatments were carried out at temperatures between 610 °C and 620 °C for durations ranging from 8 to 30 hours to precipitate willemite nanocrystals. researchgate.net The ability to manipulate these parameters is fundamental to engineering glass-ceramics with desired microstructures and properties.

| Glass System Composition (mol%) | Tg (°C) | Tx/Tp (°C) | Heat Treatment Regime | Resulting Phase(s) |

| Borosilicate with 5.0% ZnO (wt%) | 526 | 791 (Tx) | 800 °C for 5 h | Quartz |

| (64+x)ZnO–(16−x)B2O3–20SiO2 | Not specified | Not specified | 610-620 °C for 8-30 h | Willemite (Zn₂SiO₄) |

| Fluoro-borosilicate (FBS) | 454 | 604 (Tp) | Set between Tg and Tp | KYb₂F₇ |

Influence of Nucleating Agents

Nucleating agents are additives that facilitate crystallization by providing sites for crystals to begin forming. In the zinc borosilicate system, zinc oxide (ZnO) itself can play a dual role. While it is a primary component of the glass, it also acts as a network modifier, breaking up the continuous network of glass formers like SiO₂ and B₂O₃. researchgate.net This process creates non-bridging oxygens, which can lead to a more intense and favorable environment for crystallization. researchgate.net

In some related glass-ceramic systems, specific oxides are added in small quantities to promote nucleation. For instance, TiO₂ and ZrO₂ are known to be effective nucleating agents for the crystallization of gahnite (a zinc aluminate spinel) in related glass compositions. researchgate.net For zinc borosilicate glasses specifically, additions of fluorides can also promote crystallization; one study noted that the addition of ZnF₂ acted as a promoting agent for the formation of willemite crystals. researchgate.net The choice of nucleating agent is critical as it can influence the type, size, and distribution of crystalline phases within the glass matrix.

Formation of Crystalline Phases (e.g., Willemite (Zn₂SiO₄), Zincite (ZnO), Barium Zinc Silicate, Calcium Borate, Calcium Silicate)

The specific crystalline phases that form during the heat treatment of a zinc borosilicate glass depend on the initial glass composition and the thermal processing parameters. researchgate.net

Willemite (Zn₂SiO₄) and Zincite (ZnO): These are the most common crystalline phases precipitated in zinc borosilicate glass-ceramics. researchgate.netresearchgate.net Willemite is a zinc silicate mineral, and its formation is often favored in these systems. mdpi.comwikipedia.orggeologyscience.com Studies have shown that increasing the molar ratio of ZnO in the initial glass facilitates the formation of the willemite phase at lower temperatures. researchgate.netsemanticscholar.org X-ray diffraction (XRD) is commonly used to confirm the presence of these crystalline phases. researchgate.net In some cases, a metastable β-Zn₂SiO₄ phase may form at lower crystallization temperatures (e.g., 750 °C) before converting to the more stable α-Zn₂SiO₄ (willemite) phase at higher temperatures. mdpi.comresearchgate.net The formation of zincite (ZnO), a mineral form of zinc oxide, is also frequently observed, particularly in glasses with very high concentrations of ZnO. researchgate.netresearchgate.net

Barium Zinc Silicate: In glass systems that include barium oxide (BaO) in addition to zinc, boron, and silicon, complex crystalline phases can form. Research on BaO-ZnO-SiO₂-B₂O₃ glasses used for sealing applications in solid oxide fuel cells showed the formation of rod-shaped barium zinc silicate crystals after thermal treatment at 800 °C. scientific.net The substitution of BaO for ZnO can significantly alter the crystallization behavior and thermal properties of the glass. ua.ptresearchgate.net

Calcium Borate and Calcium Silicate: When calcium oxide (CaO) is a component of the borosilicate glass matrix, calcium-containing crystalline phases can form. Studies on calcium borosilicate glass systems have demonstrated the formation of various crystalline calcium borate phases upon heat treatment. borax.comresearchgate.netresearchgate.net Similarly, the formation of calcium silicate phases is also possible. nih.gov For instance, studies on the degradation of borosilicate glass in aqueous environments containing calcium ions have shown the precipitation of calcium silicate hydrates. nih.gov While these phases are not the primary target in a zinc borosilicate system, their formation is relevant in multi-component glasses containing calcium.

| Crystalline Phase | Chemical Formula | Parent Glass System | Conditions for Formation |

| Willemite | α-Zn₂SiO₄ | Zinc Borosilicate | Heat treatment; formation favored by higher ZnO content. researchgate.netresearchgate.net |

| Zincite | ZnO | Zinc Borosilicate | Heat treatment, often in glasses with high ZnO concentration. researchgate.netresearchgate.net |

| Barium Zinc Silicate | Complex | Barium Zinc Borosilicate | Heat treatment (e.g., 800 °C for 50 h). scientific.net |

| Calcium Borate | e.g., CaB₂O₄, CaB₄O₇ | Calcium Borosilicate | Heat treatment of glasses containing CaO and B₂O₃. researchgate.net |

| Calcium Silicate | Complex Hydrates | Calcium Silicate / Borosilicate | Can precipitate from dissolution-reprecipitation processes. nih.govnih.gov |

Structural Elucidation and Network Characterization

Spectroscopic Analysis of Short-Range Order

Spectroscopic techniques are invaluable for probing the local atomic environments and vibrational modes within the glass network.

Fourier Transform Infrared (FTIR) Spectroscopy of Borate (B1201080) and Silicate (B1173343) Units

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and structural units within zinc borosilicate glass. The FTIR spectra of these glasses are characterized by broad absorption bands, a consequence of the disordered network and a wide distribution of structural units. scirp.org

The inclusion of zinc oxide (ZnO) in the borosilicate network acts as both a network former and a modifier. researchgate.net It can create Zn-O-Si linkages while also disrupting the silicate network. researchgate.net The primary structural units of borate and silicate are BO₃, BO₄, and SiO₄. scirp.orgbu.edu.eg The addition of modifiers like ZnO tends to break up the boroxol rings (B₃O₆), which are common in pure B₂O₃ glass, leading to the formation of BO₃ and BO₄ units. scirp.org

The vibrational spectra reveal distinct bands corresponding to these units. The presence of ZnO₄ and Si-O-Zn bands indicates the crystallization of the zinc silicate phase. researchgate.net Infrared studies help in understanding the structural peculiarities of borate glasses in particular. scirp.org

Table 1: Characteristic FTIR Absorption Bands in Zinc Borosilicate Glass

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 800 - 1200 | Stretching vibrations of B-O bonds in BO₄ tetrahedral units. | researchgate.net |

| 1200 - 1600 | Asymmetric stretching vibrations of B-O bonds in BO₃ trigonal units. | researchgate.net |

| 600 - 800 | Bending vibrations of B-O-B linkages in the borate network. | researchgate.net |

| 900 - 1100 | Stretching vibrations of Si-O-Si in SiO₄ tetrahedra. | nsf.gov |

This table provides a generalized view of FTIR band assignments. Specific peak positions can vary with glass composition.

Raman Spectroscopy for Network Vibrations and Structural Connectivity

Raman spectroscopy provides complementary information to FTIR, being particularly sensitive to the symmetric vibrations of the glass network. This technique is instrumental in analyzing the connectivity between different structural units. renishaw.com

In zinc borosilicate glasses, Raman spectra can identify the vibrational modes of ZnO₄ groups, bending modes of ZnO₄ units that contain both BO₃ and BO₄ groups, and vibrations of W-O-W bonds if tungsten is present. bu.edu.eg The spectra can be divided into regions, with the 200–600 cm⁻¹ range attributed to various groups including ZnO, and the 1333–1529 cm⁻¹ range corresponding to the stretching of B–O⁻ in borate rings and vibrations involving non-bridging oxygens (NBOs). bu.edu.eg

The addition of network modifiers like ZnO can be observed through changes in the Raman spectra, indicating structural modifications. researchgate.net For instance, an increase in ZnO can lead to a more intense crystallization, which is reflected in the Raman bands. researchgate.net

Table 2: Key Raman Bands and Their Structural Assignments in Zinc Borosilicate Glass

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 200 - 600 | Vibrational modes of Zn-O bonds in ZnO₄ groups and bending modes of ZnO₄ units. | bu.edu.eg |

| 850 - 1300 | Vibrational modes centered on tetrahedral silicon species. | renishaw.com |

Note: The specific positions and intensities of Raman bands are highly dependent on the glass composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR for Borate Speciation and Coordination; ²⁹Si NMR, ⁶⁷Zn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing quantitative information about the local coordination environment of specific nuclei within the glass structure. nih.gov

¹¹B NMR: This is the most common NMR technique applied to borosilicate glasses to determine the speciation of boron. nih.gov It can distinguish between three-coordinated boron (BO₃) and four-coordinated boron (BO₄) units. nih.govnih.gov The chemical shift in ¹¹B NMR is sensitive to the number of bridging and non-bridging oxygens on the three-coordinate boron. stanford.edu Generally, the shifts increase as bridging oxygens are replaced by non-bridging oxygens. stanford.edu The fraction of four-coordinated boron (N₄) is a key parameter that can be accurately quantified and is known to be dependent on the thermal history of the glass. alfred.edu

²⁹Si NMR: While less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, this technique provides valuable information about the silicate network. sp-wilmadlabglass.comresearchgate.net It can help to understand the distribution of different silicate species (Qⁿ units, where 'n' is the number of bridging oxygens). researchgate.net

⁶⁷Zn NMR: Information on ⁶⁷Zn NMR for zinc borosilicate glasses is less prevalent in the literature. However, in related zinc-containing glasses, it can provide insights into the coordination environment of zinc, which is often found in a tetrahedral coordination with oxygen. mdpi.com

Table 3: Typical NMR Parameters for Nuclei in Zinc Borosilicate Glass

| Nucleus | Coordination Environment | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹¹B | BO₃ (trigonal) | 10 to 20 | researchgate.net |

| ¹¹B | BO₄ (tetrahedral) | -2 to 2 | nih.govresearchgate.net |

The chemical shifts are referenced to standard materials and can vary with the specific glass composition and experimental conditions.

Diffraction Techniques for Amorphous and Crystalline Phase Analysis

Diffraction techniques are essential for determining the long-range order, or lack thereof, in materials.

X-ray Diffraction (XRD) for Amorphous Nature and Crystalline Phase Identification

X-ray diffraction (XRD) is the primary method used to confirm the amorphous nature of zinc borosilicate glass. safecoze.com Amorphous materials lack long-range atomic order and therefore produce broad, diffuse diffraction patterns rather than the sharp peaks characteristic of crystalline materials. safecoze.com

While the as-prepared glass is typically amorphous, heat treatment can induce crystallization. researchgate.net XRD is crucial for identifying the crystalline phases that form upon devitrification. researchgate.netnih.gov Common crystalline phases identified in heat-treated zinc borosilicate glasses include zinc borate (Zn₄O(BO₂)₆), willemite (Zn₂SiO₄), and zinc silicate. researchgate.net The specific phases that precipitate depend on the glass composition and the heat treatment schedule. researchgate.net For instance, in some compositions, zinc silicate crystals begin to grow after treatment at 700 °C. researchgate.net

The analysis of XRD patterns allows for the quantitative characterization of the degree of crystallinity in glass-ceramic samples. researchgate.net

Neutron Diffraction Studies for Atomic Arrangements

Neutron diffraction is a complementary technique to XRD for studying the atomic structure of glasses. researchgate.net Neutrons are scattered by the atomic nuclei, and the scattering length is not dependent on the atomic number in a simple way, which can make it easier to locate light atoms like boron in the presence of heavier atoms. mdpi.com

Neutron diffraction studies on borosilicate-based glasses can provide detailed information on the atomic pair correlation functions, which describe the probability of finding another atom at a certain distance from a reference atom. researchgate.net In studies of related zinc borophosphate glasses, neutron scattering has been used to determine coordination numbers and bond distances. mdpi.com For example, it was found that the Zn-O coordination number is slightly larger than four. mdpi.com These studies confirm the presence of BO₄ units co-existing with other network formers like PO₄ tetrahedra. mdpi.com

Radial Distribution Function (RDF) Analysis of Glass Structure

The atomic arrangement in amorphous materials like zinc borosilicate glass lacks long-range order, necessitating specialized techniques for structural analysis. The Radial Distribution Function (RDF), derived from X-ray or neutron diffraction data, is a powerful tool for describing the short- and intermediate-range order within the glass network. bohrium.comnih.gov The RDF, denoted as g(r), provides the probability of finding another atom at a distance 'r' from a reference atom, averaged over all atoms in the system. nih.gov

Analysis of RDF plots for borosilicate glass systems reveals distinct peaks corresponding to specific interatomic distances. The first and most intense peak typically corresponds to the shortest, well-defined bond lengths, such as the B-O and Si-O bonds. Subsequent peaks represent longer-range correlations, like cation-cation (e.g., Zn-O, Si-Si, B-B) and second-neighbor oxygen-oxygen distances. researchgate.net

In zinc borosilicate glass, RDF analysis helps to elucidate the coordination environment of the network-forming (silicon, boron) and network-modifying (zinc) cations. For instance, studies on zinc borate glasses have used diffraction data to determine that zinc ions (Zn²⁺) are typically surrounded by four oxygen atoms, forming a tetrahedral [ZnO₄] structure. The Zn-O bond distance is found to be approximately 2 Å. The RDF can also track changes in the boron coordination, showing a transformation from tetrahedral BO₄ units to trigonal BO₃ units as the zinc oxide content increases.

Simulations using molecular dynamics can complement experimental data by generating theoretical RDFs. researchgate.net These simulations allow for the deconvolution of complex RDFs into partial pair correlation functions (e.g., g(Si-O), g(B-O), g(Zn-O)), providing a more detailed picture of the atomic-scale structure. By comparing simulated and experimental RDFs, researchers can validate and refine structural models of zinc borosilicate glass.

Advanced Microscopic and Spectroscopic Probes

Scanning Electron Microscopy (SEM) for Microstructural Aspects and Crystallite Morphology

Scanning Electron Microscopy (SEM) is an indispensable technique for investigating the surface topography and microstructure of zinc borosilicate materials, particularly after heat treatment induces crystallization. SEM analysis provides direct visual evidence of the size, shape (morphology), and distribution of crystalline phases precipitated within the amorphous glass matrix. researchgate.netmdpi.comresearchgate.net

In studies of zinc borosilicate glass-ceramics, SEM micrographs have confirmed the formation of crystalline phases such as willemite (Zn₂SiO₄). researchgate.net The morphology of these crystallites can vary depending on the glass composition and the thermal treatment schedule (temperature and duration). Researchers have observed that increasing the heat-treatment time and temperature leads to an increase in both the size and density of the crystallites. researchgate.net Furthermore, the concentration of ZnO in the initial glass composition has a direct impact on the crystallization behavior; higher ZnO content generally results in a higher density of crystallites under the same heat-treatment conditions. researchgate.net

SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), allows for the elemental analysis of different phases observed in the micrographs, confirming the composition of the crystalline inclusions and the surrounding glass matrix. researchgate.net This combined analysis is crucial for understanding phase separation and the mechanisms of crystal nucleation and growth. researchgate.netscirp.org

Table 1: Influence of Heat Treatment on Willemite Crystallite Characteristics in a Zinc Borosilicate Glass System (Illustrative Data)

| Heat Treatment Temperature (°C) | Heat Treatment Time (hours) | Average Crystallite Size (nm) | Crystallite Density (crystals/µm²) |

| 615 | 2 | 50 | 15 |

| 615 | 4 | 75 | 22 |

| 620 | 2 | 80 | 25 |

| 620 | 4 | 120 | 35 |

X-ray Absorption Spectroscopy (XAS) for Cation Coordination Environment (e.g., Zn K-edge)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local atomic and electronic structure around a specific absorbing atom. northwestern.edu By tuning the X-ray energy to the K-edge of zinc (approximately 9659 eV), researchers can gain detailed information about the coordination number, geometry, and bond distances of Zn²⁺ ions within the zinc borosilicate glass network. washington.edu The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). researchgate.net

The XANES region, which encompasses the few tens of eV around the absorption edge, is highly sensitive to the valence state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. northwestern.eduzib.de In zinc-containing oxides, the features of the Zn K-edge XANES spectrum for tetrahedrally coordinated Zn (as in wurtzite ZnO) are distinctly different from those for octahedrally coordinated Zn. northwestern.edu This allows researchers to determine the local geometry of Zn²⁺ ions in the glass. Studies on related zinc borate glasses have shown that zinc ions are typically found in a tetrahedral coordination with four oxygen atoms.

The EXAFS region, extending several hundred eV beyond the edge, contains oscillatory signals that arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the type, distance, and number of atoms in the local environment of the zinc cation. researchgate.net This analysis can precisely determine the Zn-O bond length, which is a critical parameter for structural models.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of structural features at the nanoscale. nih.govoaepublish.com In the context of zinc borosilicate glass, TEM is crucial for observing the early stages of nucleation, identifying nanocrystals that are too small to be resolved by SEM or detected by XRD, and studying electron beam-induced phenomena. researchgate.netresearchgate.netresearchgate.net

In-situ TEM experiments, where the sample is heated or irradiated inside the microscope, provide real-time insights into dynamic processes. researchgate.net For example, researchers have used TEM to observe the precipitation of nanoparticles within zinc borosilicate glass induced by electron beam irradiation. researchgate.net These studies reveal how nanoparticles with various morphologies and sizes can form and organize into patterns under the influence of the electron beam. researchgate.net

TEM analysis, combined with Selected Area Electron Diffraction (SAED), can confirm the crystalline structure of these nanoscale precipitates. researchgate.net The ability to directly visualize the atomic lattice of nanocrystals provides definitive evidence of their structure and orientation within the amorphous matrix. This level of detail is essential for understanding the mechanisms that govern the formation of glass-ceramics and for engineering materials with specific nanoscale structures. scirp.orgoaepublish.com

Topological and Network Connectivity Analysis

Quantification of Bridging and Non-Bridging Oxygens (NBOs)

The network structure of zinc borosilicate glass is defined by the interconnection of [SiO₄] and [BOₓ] (where x is 3 or 4) polyhedra. The connectivity of this network is fundamentally determined by the relative proportions of bridging oxygens (BOs) and non-bridging oxygens (NBOs). A bridging oxygen is an oxygen atom linked to two network-forming cations (e.g., Si-O-Si, Si-O-B), forming the backbone of the glass network. A non-bridging oxygen is bonded to only one network-former and has its negative charge balanced by a nearby network-modifying cation, such as Zn²⁺. stanford.edunih.gov

The introduction of zinc oxide (ZnO) into the borosilicate network disrupts the covalent network by converting BOs into NBOs. kns.org This process can be represented as:

(Si-O-Si) + ZnO → 2(Si-O⁻) + Zn²⁺

The concentration of NBOs is a critical parameter as it strongly influences many macroscopic properties of the glass, including viscosity, thermal expansion, and chemical durability. nih.govkns.orgnih.gov An increase in the NBO concentration generally leads to a less connected and more depolymerized network, resulting in lower viscosity and a higher coefficient of thermal expansion. kns.org

The fraction of NBOs can be estimated from the glass composition. stanford.edukns.org Spectroscopic techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental quantification. nih.govresearchgate.net For instance, certain vibrational bands in FTIR spectra can be assigned to the stretching of Si-O bonds involving NBOs. nih.gov Similarly, ¹⁷O NMR can directly distinguish between bridging and non-bridging oxygen environments. stanford.edunih.gov The progressive addition of network modifiers like ZnO results in a systematic increase in the concentration of NBOs within both the silicate and borate structural units of the glass. researchgate.net

Fractal Bond Connectivity in Glass Networks

The concept of "fractal bond connectivity" is not a standard term used in the mainstream analysis of glass structure; however, it can be understood through the related and more established frameworks of network connectivity and topological constraint theory . scispace.comfrontiersin.orgarxiv.orgresearchgate.netarxiv.orgfrontiersin.org These theories provide a way to describe the complex, disordered arrangement of atoms in a glass not just as a random jumble, but as a network with a specific, quantifiable topology that governs its macroscopic properties.

Topological constraint theory offers a powerful method to analyze the structure by comparing the number of atomic degrees of freedom with the number of constraints imposed by chemical bonds. scispace.comarxiv.orgresearchgate.netarxiv.org A network can be classified as:

Flexible (or underconstrained): Has more degrees of freedom than constraints. These networks can be easily deformed without breaking bonds.

Stressed-rigid (or overconstrained): Has more constraints than degrees of freedom, leading to internal stress.

Isostatic: The number of constraints and degrees of freedom are equal. This state is often associated with optimal glass-forming ability. researchgate.net

The transition from a flexible to a rigid network is known as a rigidity percolation threshold. scispace.com

The term "fractal" implies self-similarity over different scales. While the atomic network of a glass is disordered at the short-range, certain aspects of its connectivity and heterogeneity can exhibit fractal-like characteristics. For instance, the distribution of rigid and flexible regions within the network, or the pathways of stress propagation, might not be uniform and could be described using fractal dimensions. This is distinct from the more common application of fractal analysis to the macroscopic fracture surfaces of glass. frontiersin.org

In the context of a zinc borosilicate glass network, the connectivity is highly dependent on the composition:

Role of Boron: The conversion of [BO₃] to [BO₄]⁻ units upon the addition of modifiers like Na₂O and CaO increases the network connectivity because each [BO₄]⁻ unit is fully integrated into the 3D network with four bridging oxygen connections, unlike the layered [BO₃] units. youtube.commdpi.com

Role of Silicon: [SiO₄] tetrahedra are inherently highly connected building blocks of the network.

Role of Zinc: The incorporation of zinc as [ZnO₄]²⁻ tetrahedra further contributes to the three-dimensional cross-linking of the network.

| Component | Structural Unit | Effect on Network Connectivity |

| B₂O₃ | [BO₃], [BO₄]⁻ | [BO₃] → [BO₄]⁻ conversion increases connectivity. Excess B₂O₃ can lead to less connected superstructural units. |

| SiO₂ | [SiO₄] | Acts as a strong, highly connected backbone for the network. |

| ZnO | [ZnO₄]²⁻ | Increases the 3D cross-linking of the network when acting as a former. |

| Na₂O, CaO | Modifier Ions | Facilitate the creation of highly connected [BO₄]⁻ and [ZnO₄]²⁻ units, but can create NBOs if in excess, which decreases connectivity. |

Thermodynamic and Kinetic Studies of Phase Transformations

Thermal Analysis for Transition and Crystallization Phenomena

Thermal analysis techniques are pivotal in identifying the characteristic temperatures at which phase transformations occur in zinc borosilicate glass. These methods monitor the physical and chemical changes in the material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal events in zinc borosilicate glasses. researchgate.net These methods work by measuring the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as they are subjected to a controlled temperature program. The resulting curves reveal endothermic and exothermic events corresponding to phase transitions. For instance, DTA curves for zinc borosilicate glasses typically show exothermic peaks associated with the crystallization of the glass. researchgate.netua.pt In some compositions, such as certain barium-zinc borosilicate glasses, these curves can exhibit multiple, overlapping exothermic peaks, indicating the formation of different crystalline phases at distinct temperatures. researchgate.netua.pt Studies on various compositions, including those with alkali and alkaline earth metals, utilize DTA to characterize their thermal behavior.

The glass transition temperature (Tg) is a critical parameter representing the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. proquest.com The crystallization temperature (Tc) is the temperature at which the glass begins to crystallize, typically observed as an exothermic peak on a DSC or DTA curve. nih.gov

The composition of zinc borosilicate glass significantly influences these temperatures. For example, increasing the ZnO/B₂O₃ ratio has been found to increase both the glass transition temperature and the onset of crystallization temperature. researchgate.net Conversely, in terbium-activated zinc borosilicate glasses, Tg and Tc were observed to decrease with an increase in the ZnO/B₂O₃ and ZnO/SiO₂ ratios, which is attributed to an increase in non-bridging oxygens (NBOs) in the glass matrix. nih.gov Studies on zinc borosilicate glasses doped with neodymium trioxide have reported Tg values in the range of 369.01 °C to 371.74 °C. proquest.com In more complex systems, such as low-zinc glasses in the ZnO-Bi₂O₃-SiO₂ series, Tg can range from 400°C to 500°C. osti.gov

Table 1: Thermal Properties of Various Zinc Borosilicate Glass Compositions

| Glass System Composition | Glass Transition Temperature (Tg) | Crystallization Temperature (Tc) | Reference |

|---|---|---|---|

| ZnO-B₂O₃-SiO₂:Nd₂O₃ | 369.01 °C - 371.74 °C | Not specified | proquest.com |

| Low Zinc ZnO-Bi₂O₃-SiO₂ | 400 °C - 500 °C | 470 °C - 730 °C (Multiple Peaks) | osti.gov |

| High Zinc ZnO-Bi₂O₃-B₂O₃ | <450 °C | ~503 °C - 527 °C (Lowest Peak) | osti.gov |

| 40BaO-20ZnO-30B₂O₃-10SiO₂ | Not specified | Two peaks, corresponding to BaB₄O₇ and BaZnSiO₄ formation | researchgate.netua.pt |

Crystallization Kinetics and Mechanisms

Understanding the kinetics of crystallization is essential for designing heat-treatment schedules to produce glass-ceramics. Kinetic studies provide information on the energy barriers and the mechanisms governing the nucleation and growth of crystals.

Crystallization kinetics in zinc borosilicate glasses are commonly investigated under non-isothermal conditions, where the sample is heated at several constant rates. researchgate.netua.pt This method allows for the determination of kinetic parameters from a series of DSC or DTA experiments. researchgate.net The characteristic temperatures obtained from these analyses serve as inputs for various mathematical models to calculate key kinetic parameters that describe the crystallization behavior. researchgate.net While less common in the cited literature for this specific compound, isothermal studies, where the sample is held at a constant temperature for a period, can also be employed to analyze phase transformation kinetics. arxiv.org

The activation energy for crystallization (Ea or Ec) represents the energy barrier that must be overcome for the transformation from the glassy to the crystalline state to occur. mdpi.com It is a crucial parameter for assessing the thermal stability of a glass. Higher activation energy generally implies greater resistance to crystallization.

This parameter is often calculated from non-isothermal DTA or DSC data using various models, such as the Kissinger, Ozawa, and Matusita methods. researchgate.netua.pt For a barium-zinc borosilicate glass, the activation energy for crystallization was found to range from 160 to 358 kJ/mol. researchgate.net Another detailed study on a 40BaO-20ZnO-30B₂O₃-10SiO₂ glass showed that the local activation energy changed as crystallization progressed. For the first crystallization peak, Ec decreased from 700 to 500 kJ/mol, while for the second peak, it slightly increased from 490 to 570 kJ/mol, suggesting a multi-step kinetic reaction. ua.pt

Table 2: Activation Energies for Crystallization in Zinc Borosilicate Systems

| Glass System Composition | Activation Energy (Ea or Ec) | Method | Reference |

|---|---|---|---|

| Barium-zinc borosilicate glass | 160 to 358 kJ/mol | Non-isothermal DSC | researchgate.net |

| 40BaO-20ZnO-30B₂O₃-10SiO₂ (First Peak) | 700 to 500 kJ/mol | Non-isothermal DTA | ua.pt |

| 40BaO-20ZnO-30B₂O₃-10SiO₂ (Second Peak) | 490 to 570 kJ/mol | Non-isothermal DTA | ua.pt |

The Avrami exponent, 'n', is a parameter derived from the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, which describes how solids transform from one phase to another at a constant temperature. nih.gov The value of 'n' provides insight into the nucleation and growth mechanism of the crystalline phase. nih.gov The exponent is a sum of components related to the nucleation mechanism and the dimensionality of crystal growth. nih.gov For example, different integer or half-integer values of 'n' can indicate whether growth is one-, two-, or three-dimensional and whether nucleation is instantaneous or occurs at a constant rate. nih.govresearchgate.net

In studies of barium-zinc borosilicate glass, the Avrami exponent was determined to range from 1.4 to 10.7. researchgate.net A more detailed analysis of a specific composition (40BaO-20ZnO-30B₂O₃-10SiO₂) found that for the first crystallization peak, the local Avrami exponent increased from approximately 1.0 to 1.4. ua.pt For the second peak, it decreased from about 1.7 to 1.4. ua.pt These values, being close to 1.5, suggest a growth mechanism that could be controlled by diffusion with a decreasing nucleation rate. ua.ptnih.gov

Table 3: Avrami Exponents for Crystallization in Zinc Borosilicate Systems

| Glass System Composition | Avrami Exponent (n) | Inferred Growth Mechanism | Reference |

|---|---|---|---|

| Barium-zinc borosilicate glass | 1.4 to 10.7 | Varies with composition and temperature | researchgate.net |

| 40BaO-20ZnO-30B₂O₃-10SiO₂ (First Peak) | ~1.0 to 1.4 | Suggests surface crystallization and diffusion-controlled growth | ua.pt |

| 40BaO-20ZnO-30B₂O₃-10SiO₂ (Second Peak) | ~1.7 to 1.4 | Suggests diffusion-controlled growth | ua.pt |

High-Temperature Behavior and Stability

The high-temperature characteristics of materials derived from the zinc-boron-silicon oxide system are critical for their application in fields requiring thermal and chemical resilience. These materials, commonly known as zinc borosilicate glasses, exhibit unique behaviors at elevated temperatures, which are dictated by their composition and molecular structure.

Thermal Stability and Chemical Durability in Specific Environments

The thermal stability of zinc borosilicate glasses is characterized by their resistance to structural changes, such as crystallization, when subjected to high temperatures. A key indicator of this stability is the glass transition temperature (Tg), which marks the point where the glass transitions from a rigid state to a more rubbery, semi-liquid state. For zinc borosilicate systems, the Tg can vary significantly with composition. Studies on related zinc borate (B1201080) glasses have shown that the glass transition temperature can decrease with the addition of certain oxides. For instance, in antimony-doped zinc borate glasses, the Tg was observed to decrease from 580°C to 490°C as the Sb₂O₃ content increased. nih.gov Similarly, in terbium-activated zinc borosilicate glasses, the Tg decreased as the ratio of ZnO to both B₂O₃ and SiO₂ increased, a change attributed to the formation of non-bridging oxygens in the glass matrix. nih.gov

Another important parameter is the thermal stability window (ΔT), defined as the difference between the onset crystallization temperature (Tx) and the glass transition temperature (Tg). A larger ΔT is often desirable as it indicates a greater resistance to crystallization above the glass transition temperature, allowing for a wider temperature range for processing. osti.gov In some antimony-doped zinc borate glasses, the thermal stability parameter (ΔT) was found to improve from 144°C to 256°C with compositional changes. nih.gov The stability of these glasses is also evident in their ability to remain amorphous upon heat treatment within certain temperature ranges. For example, a 25ZnO-15Bi₂O₃-60B₂O₃ glass remained amorphous after being heated for 4 hours at 500°C, but began to form a crystalline zinc tetraborate (B1243019) phase after 1 hour at 600°C. osti.gov

| Glass System | Compositional Change | Glass Transition Temp. (Tg) | Thermal Stability (ΔT) | Reference |

|---|---|---|---|---|

| Antimony Zinc Borate | Increasing Sb₂O₃ | Decreased from 580°C to 490°C | Increased from 144°C to 256°C | nih.gov |

| Terbium-Activated Zinc Borosilicate | Increasing ZnO/B₂O₃ and ZnO/SiO₂ ratio | Decreased | Not specified | nih.gov |

| Zinc Bismuth Borate | 25ZnO-15Bi₂O₃-60B₂O₃ | 513°C | High (Sintering Window) | osti.gov |

Viscosity and Flow Behavior at Elevated Temperatures

The viscosity and flow behavior of zinc borosilicate melts at high temperatures are critical properties for manufacturing and processing. Generally, melts of glasses in the ZnO-B₂O₃-SiO₂ system are very fluid and can be easily processed at temperatures below 1,400°C. nist.gov Viscosity, a measure of a fluid's resistance to flow, is highly dependent on both temperature and composition. For borosilicate-based melts, the relationship between viscosity and temperature typically follows the Arrhenius equation. ssrn.com

The composition plays a significant role in determining the melt's viscosity. In borosilicate systems, components like B₂O₃ can decrease the high-temperature viscosity. researchgate.net Studies on the broader family of zinc silicate (B1173343) glasses have quantified the relationship between temperature and viscosity, providing reference points for melt behavior. researchgate.net For example, the temperature at which the viscosity (η) reaches a specific value is a common metric.

| Viscosity (η) in dPa·s | Corresponding Temperature Range | Reference |

|---|---|---|

| 10,000 (log η = 4) | 775 - 1,115 °C | researchgate.net |

| 100 (log η = 2) | 1,065 - 1,460 °C | researchgate.net |

The flow behavior is directly linked to viscosity and the material's thermal stability. The "sintering window," which corresponds to the thermal stability parameter (ΔT), represents the temperature range where the glass can undergo viscous flow for processes like sintering before the onset of crystallization, which would impede flow. osti.gov A glass with a large sintering window is advantageous because it allows for more extensive viscous flow, which is beneficial for forming dense, non-porous materials. osti.gov The softening point, the temperature at which viscosity is approximately 10⁷·⁶ poise, is another key indicator of flow; for the well-known borosilicate glass Pyrex, this occurs at 820°C. wikipedia.org

Interactions with Doping Elements and Network Modifiers

Impact of Rare-Earth Ion Doping on Glass Structure and Properties

Rare-earth ions are widely utilized as activators in glass matrices due to their unique luminescent properties, which arise from their 4f electronic transitions. The specific interactions of Terbium (Tb³⁺), Dysprosium (Dy³⁺), Europium (Eu³⁺), and Samarium (Sm³⁺) ions within the zinc borosilicate glass network are detailed below.

Terbium (Tb³⁺) ions are known for their characteristic green light emission in various host materials. mdpi.com In zinc borosilicate glasses, Tb³⁺ doping leads to distinct luminescence. The transitions of Tb³⁺ ions originate from the metastable state ⁵D₄ to lower states, resulting in emissions at approximately 487 nm (⁷F₆), 542 nm (⁷F₅), 585 nm (⁷F₄), and 620 nm (⁷F₃). mdpi.comresearchgate.net A strong green emission at 542 nm is often observable even at low concentrations. mdpi.comresearchgate.net

The luminescence performance is also influenced by the concentration of components within the host glass matrix, such as the zinc oxide (ZnO) to boron trioxide (B₂O₃) or silicon dioxide (SiO₂) ratio. mdpi.com An increase in ZnO content can lead to the conversion of bridging oxygens to non-bridging oxygens (NBOs), which in turn affects the emission intensity and luminescence lifetime. nih.gov For instance, studies have shown that the maximum emission intensity can be achieved at specific ZnO/B₂O₃ and ZnO/SiO₂ ratios. mdpi.com Heat treatment of these glasses can further enhance emission intensity and lifetime by promoting the formation of crystalline phases like willemite (Zn₂SiO₄) and zinc oxide. mdpi.com

The luminescence lifetime of Tb³⁺-doped zinc borosilicate glasses can vary significantly with composition. For example, in one study, the lifetime increased from 51.7 ms (B15284909) to 139.9 ms with an increase in ZnO content, before decreasing at higher concentrations. mdpi.com

Table 1: Luminescence Properties of Tb³⁺-Doped Zinc Borosilicate Glass

| Property | Observation |

|---|---|

| Emission Peaks | ~487 nm, ~542 nm (strong green), ~585 nm, ~620 nm |

| Key Transition | ⁵D₄ → ⁷F₅ (542 nm) |

| Influence of ZnO | Affects NBOs, emission intensity, and lifetime |

| Effect of Heat Treatment | Improves luminescence via crystallization |

Dysprosium (Dy³⁺) ion doping in zinc borosilicate glass is particularly interesting for its potential in generating white light, as it exhibits characteristic emission bands in the blue and yellow regions of the visible spectrum. researchgate.netnih.gov The primary emissions correspond to the ⁴F₉/₂ → ⁶H₁₅/₂ (blue, ~481 nm) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow, ~575 nm) transitions. researchgate.netnih.gov The combination of these emissions can result in tunable white light. researchgate.net

The intensity of these emissions generally increases with the concentration of Dy³⁺ ions up to an optimal point, beyond which concentration quenching occurs. nih.gov The bulk density of the glass also tends to increase with higher dopant concentrations, suggesting a more compact network structure. researchgate.netresearchgate.net For example, the density has been observed to improve from 3.468 g/cm³ to 3.635 g/cm³ with increasing Dy³⁺ concentration. researchgate.netresearchgate.net

The ratio of the yellow to blue emission intensities (Y/B ratio) is a critical parameter for tuning the color of the emitted light and can be influenced by the glass composition and Dy³⁺ concentration. elsevier.es By carefully controlling these factors, it is possible to achieve chromaticity coordinates that fall within the white light region, making these materials suitable for applications like white light-emitting diodes (WLEDs). researchgate.netelsevier.es

Table 2: Properties of Dy³⁺-Doped Zinc Borosilicate Glass for Tunable Emission

| Property | Observation |

|---|---|

| Emission Bands | Blue (~481 nm) and Yellow (~575 nm) |

| Key Transitions | ⁴F₉/₂ → ⁶H₁₅/₂ (Blue), ⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) |

| Effect of Dy³⁺ Conc. | Emission intensity increases to an optimum level; density increases |

| Application | Potential for white light generation in WLEDs |

Europium (Eu³⁺) is a widely used dopant for achieving red-orange light emission. tandfonline.com In zinc borosilicate glass, Eu³⁺ ions exhibit characteristic emissions due to 4f-4f electronic transitions, with the most intense emission typically being the ⁵D₀ → ⁷F₂ transition at around 612 nm, which corresponds to a reddish-orange color. upm.edu.mymdpi.com The photoluminescence intensity generally increases with the concentration of Eu³⁺. tandfonline.com

The incorporation of Eu³⁺ as a glass modifier can lead to an increase in NBOs, resulting in a more disordered glass structure. tandfonline.com This structural change is also reflected in the optical properties. For instance, the direct and indirect optical band gaps have been observed to decrease with increasing Eu³⁺ content. In one study, the direct band gap decreased from 5.152 eV to 5.082 eV, and the indirect band gap decreased from 4.133 eV to 3.837 eV as the Eu³⁺ concentration was increased. tandfonline.com The Urbach energy, which is a measure of structural disorder, tends to increase with higher Eu³⁺ doping. upm.edu.my

The chromaticity coordinates of Eu³⁺-doped zinc borosilicate glass typically fall within the reddish-orange region of the CIE diagram, confirming its potential as a red phosphor material for optoelectronic devices. tandfonline.com

Table 3: Impact of Eu³⁺ Doping on Zinc Borosilicate Glass

| Property | Observation |

|---|---|

| Primary Emission | Reddish-orange (~612 nm) |

| Key Transition | ⁵D₀ → ⁷F₂ |

| Effect on Structure | Increases NBOs and structural disorder |

| Effect on Optical Properties | Decreases optical band gap, increases Urbach energy |

Studies have shown that with an increase in Sm³⁺ concentration, the density of the glass improves, for example, from 3.423 g/cm³ to 3.495 g/cm³. bohrium.com The molar volume also tends to increase. bohrium.com These changes are attributed to the substitution of lighter elements with the heavier samarium ions and potential alterations in the interatomic spacing. bohrium.com

Table 4: Mechanical and Elastic Properties of Sm³⁺-Doped Zinc Borosilicate Glass

| Property | Range of Observed Values |

|---|---|

| Density | 3.423 - 3.495 g/cm³ |

| Molar Volume | 21.760 - 23.665 cm³/mol |

| Young's Modulus | 75.000 - 82.345 GPa |

| Poisson's Ratio | 0.302 - 0.270 |

Influence of Transition Metal Oxide Additions (e.g., MnO, CoO)

The addition of transition metal oxides like manganese oxide (MnO) and cobalt oxide (CoO) to borosilicate glasses introduces ions that can exist in multiple coordination states and valence states, significantly influencing the glass's optical and structural properties.

Cobalt Oxide (CoO): Cobalt ions (Co²⁺) can exist in different coordination environments within the glass matrix, primarily tetrahedral and octahedral coordinations. researchgate.net The presence of Co²⁺ ions often imparts a distinct blue color to the glass. ekb.eg The optical absorption spectra of cobalt-doped glasses show characteristic bands in the visible and near-infrared regions, which are attributed to the electronic transitions between the d-levels of the Co²⁺ ions. researchgate.net For example, an absorption band around 562-572 nm is associated with the ⁴A₂(⁴F) → ⁴T₁(⁴P) electronic transition of Co²⁺ in a tetrahedral coordination. researchgate.net

Manganese Oxide (MnO): The inclusion of manganese ions can also modify the glass network. The introduction of transition metal ions like Mn²⁺ can create defect states within the band gap, leading to a decrease in the optical bandgap energy. scirp.org

Effects on Glass Network Formation and Stability

In the zinc borosilicate glass system, the constituent oxides play distinct roles in the formation and stability of the glass network. Silicon dioxide (SiO₂) is the primary network former, creating a three-dimensional framework of [SiO₄] tetrahedra. Boric oxide (B₂O₃) also acts as a network former, existing as both trigonal [BO₃] units and tetrahedral [BO₄] units. The coordination of boron is highly dependent on the glass composition.

Role of Alkali and Alkaline-Earth Oxides (e.g., Na₂O, CaO, SrO, BaO)

Alkali oxides (like Na₂O) and alkaline-earth oxides (like CaO, SrO, and BaO) are typically introduced into the zinc borosilicate glass network as network modifiers. researchgate.netresearchgate.net Their primary function is to disrupt the continuous covalent network of formers like SiO₂ and B₂O₃. This disruption occurs as the oxygen atoms from these oxides break the Si-O-Si or B-O-B bonds, creating non-bridging oxygens (NBOs). The metallic cations (Na⁺, Ca²⁺, Sr²⁺, Ba²⁺) are then accommodated within the resulting voids or interstices in the glass structure to maintain charge neutrality. researchgate.net The addition of these oxides generally lowers the viscosity and melting temperature of the glass, making it easier to process. kobv.debohrium.com The specific type and concentration of the alkali or alkaline-earth oxide have a profound impact on the glass's structure and properties. researchgate.netresearchgate.net

Charge Compensation Mechanisms and Network Modification

The introduction of alkali (R₂O) and alkaline-earth (RO) oxides into a zinc borosilicate glass leads to significant structural modifications. These oxides introduce modifier cations (like Na⁺, K⁺, Ca²⁺, Sr²⁺, Ba²⁺) that require charge compensation within the network. researchgate.netresearchgate.net One of the primary mechanisms involves the conversion of boron from a trigonal [BO₃] to a tetrahedral [BO₄] coordination. This conversion creates a net negative charge on the [BO₄] unit, which is balanced by the nearby positive alkali or alkaline-earth cations.

There can be competition for these charge-compensating cations among different network-forming units. researchgate.netresearchgate.net For instance, both [BO₄] tetrahedra and [AlO₄] tetrahedra (if alumina (B75360) is present) require charge balancing. Zinc ions (Zn²⁺) can also act as network formers in a tetrahedral [ZnO₄] configuration, which would similarly require charge compensation from network modifiers. researchgate.net

The modifier cations, by creating non-bridging oxygens (NBOs), depolymerize the glass network. researchgate.net The extent of this depolymerization depends on the field strength of the cation. Ions with higher field strength (like Ca²⁺) tend to have a stronger effect on the network compared to ions with lower field strength (like Ba²⁺). researchgate.net This modification of the network structure directly influences many of the glass's macroscopic properties.

Impact on Glass Durability and Dissolution Behavior

The chemical durability of zinc borosilicate glass is strongly influenced by the presence and type of alkali and alkaline-earth oxides. These oxides can affect the glass's resistance to aqueous corrosion. The addition of ZnO is generally reported to enhance the chemical durability of borosilicate glasses by creating a more stable surface structure and reducing the leaching of mobile ions like Na⁺. researchgate.net

Effects on Thermal Expansion and Sintering Characteristics

Alkali and alkaline-earth oxides significantly modify the thermal properties of zinc borosilicate glasses, including their coefficient of thermal expansion (CTE) and sintering behavior.

Sintering Characteristics: Sintering is the process by which a powder compact densifies upon heating, a crucial step in manufacturing many glass and glass-ceramic components. The viscosity of the glass at the sintering temperature is a key parameter. The addition of alkali and alkaline-earth oxides typically lowers the glass viscosity, which can facilitate the sintering process. kobv.de Studies on Me₂O-ZnO-B₂O₃ (Me = Li, Na, K, Rb) and CaO-ZnO-B₂O₃ glasses have shown that the composition directly affects viscosity and the sintering range. kobv.deresearchgate.net For instance, calcium zinc borate (B1201080) glass was found to have a significantly increased viscosity compared to alkali zinc borate glasses. kobv.de All glasses in this study were able to be sintered to full density before the onset of crystallization. kobv.deresearchgate.net

The following table summarizes the effect of increasing the alkaline-earth oxide (RO) to alkali oxide (K₂O) ratio on the thermal properties of a ZnO-B₂O₃-SiO₂-Al₂O₃ glass system. researchgate.net

| Glass Series | Property | Effect of Increasing RO/K₂O Ratio |

|---|---|---|

| BaO-Containing (B-series) | Glass Transition Temperature (Tg) | Increases |

| Coefficient of Thermal Expansion (CTE) | Decreases (from 10.6 to 9.0 x 10⁻⁶/K) | |

| SrO-Containing (S-series) | Glass Transition Temperature (Tg) | Increases |

| Coefficient of Thermal Expansion (CTE) | Decreases (from 10.5 to 8.2 x 10⁻⁶/K) | |

| CaO-Containing (C-series) | Glass Transition Temperature (Tg) | Increases |

| Coefficient of Thermal Expansion (CTE) | Decreases (from 10.3 to 7.9 x 10⁻⁶/K) |

Halide Incorporation and its Structural Implications (e.g., NaBr)

The incorporation of halides, such as sodium bromide (NaBr), into the zinc borosilicate glass matrix introduces further structural modifications. Research into the B₂O₃-SiO₂-ZnO-NaBr system has demonstrated that it is possible to synthesize glasses containing significant amounts of halides, with the glass formation region for NaBr being limited to approximately 25 mol.%.

Advanced Functionalization and Material Design Principles

Design of Luminescent Zinc Borosilicate Systems

The engineering of luminescent properties in zinc borosilicate glasses is a prominent area of materials science, focusing on the development of efficient and tunable light-emitting materials. By carefully manipulating the glass composition and introducing specific dopant ions, it is possible to control the emission characteristics for applications in lighting, displays, and radiation detection.

The luminescence of zinc borosilicate glass can be precisely controlled by altering the concentration of the host matrix components and the type and concentration of dopant ions. nih.gov Compositional engineering allows for the tuning of emission wavelengths and the enhancement of emission intensity.

The ratio of network formers (SiO₂, B₂O₃) to modifiers (ZnO) plays a crucial role in the local environment of the dopant ions, thereby influencing their radiative transition probabilities. An increase in the ZnO content can lead to the formation of non-bridging oxygens (NBOs), which can affect the luminescence efficiency. nih.govsemanticscholar.org For instance, in terbium-doped zinc borosilicate glasses, the emission intensity and lifetime are significantly influenced by the ZnO/B₂O₃ and ZnO/SiO₂ ratios. nih.govsemanticscholar.org The maximum emission intensity is often observed at an optimal balance of these ratios, beyond which concentration quenching or other non-radiative decay mechanisms can dominate. nih.govsemanticscholar.org

Doping with rare-earth ions is a common strategy to induce luminescence. For example, Tb³⁺-doped glasses exhibit a characteristic green emission, with the most intense transition typically being ⁵D₄→⁷F₅ at approximately 542 nm. nih.gov Similarly, Dy³⁺-doped systems can produce emissions in the blue and yellow regions, which can be combined to generate white light. nih.gov The concentration of the dopant is a critical parameter; emission intensity generally increases with dopant concentration up to an optimal point, after which concentration quenching occurs due to energy transfer between adjacent ions. nih.govresearchgate.net

The following table summarizes the effect of compositional changes on the luminescent properties of Tb³⁺-doped zinc borosilicate glass:

| Glass ID | ZnO/B₂O₃ ratio | ZnO/SiO₂ ratio | Peak Emission Wavelength (nm) | Luminescence Lifetime (ms) |

| ZnB2927 | 1.1 | 0.8 | 542 | 139.9 |

| ZnSi3231 | - | 1.1 | 542 | 149.3 |

| ZnSi3825 | - | 1.5 | 542 | 110.3 |

This table is based on data presented in the study by Effect of ZnO on Luminescence Performance of Terbium-Activated Zinc Borosilicate Glasses and is for illustrative purposes. nih.gov

Zinc borosilicate-based materials have shown promise as scintillators for the detection of ionizing radiation. researchgate.net Scintillators absorb high-energy radiation and convert it into detectable light pulses. The key properties for a good scintillator include high light yield, fast decay time, and good energy resolution. caen.itjbpub.comberkeleynucleonics.com

Zinc oxide (ZnO) itself exhibits two main luminescence bands: a fast near-UV emission around 380-390 nm with a sub-nanosecond decay time, and a slower green emission around 500-550 nm. researchgate.netresearchgate.net For fast-counting applications in radiation detection, the fast component is highly desirable. researchgate.net In zinc borosilicate glasses, the presence of ZnO can contribute to the scintillation properties. The borosilicate glass matrix provides transparency to the emitted scintillation light and can be engineered to have a low self-absorption. researchgate.net

Research on ZnO-based ceramic scintillators has shown a light output that is a significant fraction of standard scintillators like Bismuth Germanate (BGO), with a main decay constant in the nanosecond range. researchgate.net The addition of certain dopants can further enhance the scintillation light yield. researchgate.net Borosilicate glass itself can act as a scintillator, although its light yield is generally lower than that of ZnO-based materials. researchgate.net The combination in a zinc borosilicate system can offer a balance of properties, including mechanical robustness and radiation hardness. oeaw.ac.at

The following table compares the scintillation properties of a ZnO-based ceramic to a standard BGO scintillator:

| Scintillator Material | Peak Emission Wavelengths (nm) | Light Output (% of BGO) | Main Decay Constant (ns) |

| ZnO:Zn Ceramic | 380, 500 | ~80 | 10.4 ± 0.1 |

| BGO (Bismuth Germanate) | 480 | 100 | 300 |

This table is based on data from studies on ZnO-based scintillators and is for illustrative comparison. caen.itresearchgate.net

Energy transfer processes are fundamental to the operation of co-doped luminescent materials, enabling the sensitization of an activator ion by a sensitizer (B1316253) ion. In zinc borosilicate glasses, energy can be transferred from the host glass to the dopant ions, or between different dopant ions. This can occur through radiative or non-radiative mechanisms.